molecular formula C10H13BrO2 B1338782 1-(3-Bromopropoxy)-2-methoxybenzene CAS No. 67563-72-8

1-(3-Bromopropoxy)-2-methoxybenzene

Cat. No. B1338782
CAS RN: 67563-72-8
M. Wt: 245.11 g/mol
InChI Key: DFYOBINAKRYPOT-UHFFFAOYSA-N
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Description

1-(3-Bromopropoxy)-2-methoxybenzene is a chemical compound that is part of the methoxybenzene derivatives family. While the specific compound is not directly studied in the provided papers, related compounds and their synthesis, molecular structures, and chemical properties are discussed, which can provide insights into the behavior and characteristics of 1-(3-Bromopropoxy)-2-methoxybenzene.

Synthesis Analysis

The synthesis of related methoxybenzene derivatives often involves the reaction of substituted phenyl compounds with various reagents. For instance, tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate was synthesized using tris(5-bromo-2-methoxyphenyl)bismuth and benzenesulfonic acid in the presence of hydrogen peroxide in ether . Similarly, ellipticine was synthesized from 1-(4-methoxybenzyl)indole-2,3-dicarboxylic anhydride and (3-bromo-4-pyridyl)triisopropoxytitanium . These methods suggest that the synthesis of 1-(3-Bromopropoxy)-2-methoxybenzene could potentially involve a halogenated reagent and a methoxybenzene derivative under specific conditions.

Molecular Structure Analysis

The molecular structure of methoxybenzene derivatives is characterized by the position and orientation of methoxy groups on the benzene ring. For example, in the case of 1,2-dimethoxy-4-nitrobenzene, the molecules are planar, and the methoxy groups are twisted out of the plane due to steric hindrance . The solid-state structure of 1,2-dimethoxybenzene also shows the methoxy groups to be trans and twisted out of the plane . These findings suggest that the molecular structure of 1-(3-Bromopropoxy)-2-methoxybenzene would also exhibit specific orientations of the methoxy and bromopropoxy groups that could influence its reactivity and physical properties.

Chemical Reactions Analysis

The chemical reactions involving methoxybenzene derivatives can lead to various products depending on the reagents and conditions used. For instance, the reaction of 1-benzyl- and 1-(4-methoxybenzyl)indole-2,3-dicarboxylic anhydride with a titanium-based reagent yielded 2-acylindole-3-carboxylic acids . The synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene by nitration in water indicates that brominated methoxybenzenes can undergo further substitution reactions . These examples imply that 1-(3-Bromopropoxy)-2-methoxybenzene could participate in substitution reactions, potentially leading to the formation of various functionalized derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzene derivatives are influenced by their molecular structure. The crystallographic analysis of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate revealed a trigonal bipyramidal coordination of bismuth atoms, with specific bond angles and lengths . The packing of molecules in solids, such as the formation of centrosymmetrically hydrogen-bonded dimers and parallel or zigzag layers, affects the compound's melting point, solubility, and other physical properties . The presence of bromo and methoxy groups in 1-(3-Bromopropoxy)-2-methoxybenzene would similarly affect its boiling point, density, solubility in various solvents, and potential for intermolecular interactions.

Scientific Research Applications

Synthesis of Fragrances and Pharmaceuticals

Research has demonstrated the utility of related bromoalkoxybenzenes in synthesizing valuable compounds, including floral fragrances and potential pharmaceuticals. For instance, Scrivanti et al. (2008) described the catalyzed coupling of β-methallyl alcohol with bromobenzenes to afford 2-methyl-3-aryl-propanals, which are essential in fragrance synthesis, highlighting the versatility of bromoalkoxy compounds in organic synthesis (Scrivanti, Bertoldini, Beghetto, & Matteoli, 2008).

Advanced Material Synthesis

Bromoalkoxybenzenes are pivotal in synthesizing novel materials with enhanced properties. Toyota et al. (2003) utilized a bulky bromobenzene in the preparation of sterically protected diphosphene and fluorenylidenephosphine, showcasing the role of bromoalkoxybenzenes in developing materials with potential applications in electronics and catalysis (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).

Polymer Science

In polymer science, the modification of polymers using bromoalkoxybenzenes has been explored to improve material properties. Yang and Storey (2015) investigated the end-quenching of tert-chloride-terminated polyisobutylene with alkoxybenzenes, including (3-bromopropoxy)benzene, demonstrating its utility in directly functionalizing polymer chains, which is crucial for developing advanced polymeric materials with tailored properties (Yang & Storey, 2015).

Environmental and Atmospheric Chemistry

The study of methoxybenzenes, including compounds structurally related to 1-(3-Bromopropoxy)-2-methoxybenzene, has implications for environmental and atmospheric chemistry. Sun et al. (2016) conducted a theoretical study on the reaction mechanisms of methoxybenzene with ozone, offering insights into the atmospheric behavior of these compounds, which could inform strategies to mitigate air pollution and understand atmospheric chemistry dynamics (Sun, Cao, Zhang, Li, & He, 2016).

Safety And Hazards

Safety data sheets suggest that compounds similar to “1-(3-Bromopropoxy)-2-methoxybenzene” may cause skin and eye irritation, and may be harmful if swallowed or inhaled . It’s recommended to handle such compounds with appropriate personal protective equipment and in a well-ventilated area .

properties

IUPAC Name

1-(3-bromopropoxy)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-12-9-5-2-3-6-10(9)13-8-4-7-11/h2-3,5-6H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYOBINAKRYPOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70519235
Record name 1-(3-Bromopropoxy)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromopropoxy)-2-methoxybenzene

CAS RN

67563-72-8
Record name 1-(3-Bromopropoxy)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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